4-(Piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
Scientific Research Applications
Synthesis of s-Triazine Derivatives : A study focused on the synthesis of two s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting the importance of H...H, N...H, and H...C intermolecular interactions in the compounds. This study provides insights into the molecular packing and electronic properties of these derivatives (Shawish et al., 2021).
Chiral Derivatizing Reagents : Research was conducted on chiral monochloro-s-triazines synthesized by replacing chlorine atoms in s-triazine with piperidine and amino acids. These reagents were used for chiral separation of protein and non-protein amino acids, contributing to the field of analytical chemistry and enantioselective methodologies (Bhushan & Agarwal, 2011).
Green Synthesis of Diamino-triazine Derivatives : A study highlighted the green synthesis of 2,4-diamino-1,3,5-triazines using microwave irradiation, reducing solvent use and simplifying procedures. The study contributed to sustainable chemistry practices and provided insights into the structures and self-association behavior of these compounds (Díaz‐Ortiz et al., 2004).
Antimicrobial s-Triazine Derivatives : Several studies focused on the synthesis of s-triazine derivatives with piperidine and related moieties, investigating their antimicrobial activities. These compounds showed promise against various microorganisms, contributing to the search for new antimicrobial agents (Patel et al., 2012).
Molecular Design and Structural Analysis : Research on the design and synthesis of dendritic G-2 melamines with piperidine motifs was conducted. These compounds were structurally analyzed and exhibited unique self-assembly behavior, contributing to the understanding of molecular design and nanostructure formation (Sacalis et al., 2019).
Safety And Hazards
While specific safety and hazard information for “4-(Piperidin-1-yl)-1,3,5-triazin-2-amine” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, piperidine is classified as a flammable liquid and vapor, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
properties
IUPAC Name |
4-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKADPKWCIVAPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495050 |
Source
|
Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
CAS RN |
32330-92-0 |
Source
|
Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.